
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide: is a synthetic organic compound that features both a quinoline moiety and an acryloyloxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of Quinolin-8-yloxyacetic Acid: This can be achieved by reacting quinoline-8-ol with chloroacetic acid under basic conditions.
Conversion to Acetimidamide: The quinolin-8-yloxyacetic acid is then converted to its corresponding acetimidamide using appropriate reagents such as thionyl chloride followed by reaction with ammonia.
Acryloyloxy Group Introduction: The final step involves the esterification of the acetimidamide with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can target the acryloyloxy group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry:
Polymer Chemistry: The acryloyloxy group allows for polymerization reactions, making it useful in creating novel polymeric materials.
Catalysis: The quinoline moiety can act as a ligand in coordination chemistry, aiding in the development of new catalysts.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial properties, particularly against bacterial strains.
Drug Development: Its unique structure makes it a candidate for drug discovery, especially in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific optical or electronic properties.
作用機序
The mechanism by which N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects is largely dependent on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Polymerization: The acryloyloxy group undergoes radical polymerization, forming long polymer chains.
類似化合物との比較
Quinolin-8-yloxyacetic Acid: Shares the quinoline moiety but lacks the acryloyloxy group.
Acryloyloxyacetic Acid: Contains the acryloyloxy group but lacks the quinoline moiety.
Uniqueness: N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the quinoline and acryloyloxy functionalities, which confer both biological activity and polymerization potential.
特性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-enoate |
InChI |
InChI=1S/C14H13N3O3/c1-2-13(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-14(10)11/h2-8H,1,9H2,(H2,15,17) |
InChIキー |
IICZDAKWGXISMU-UHFFFAOYSA-N |
異性体SMILES |
C=CC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
正規SMILES |
C=CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


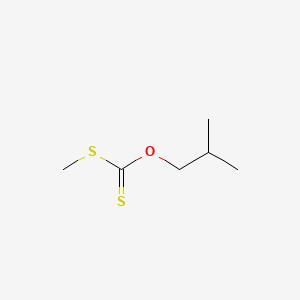
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)


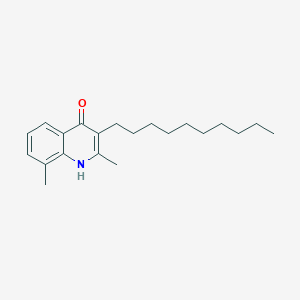
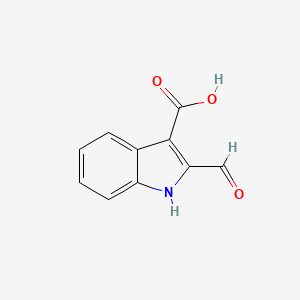
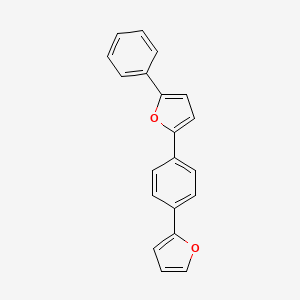
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
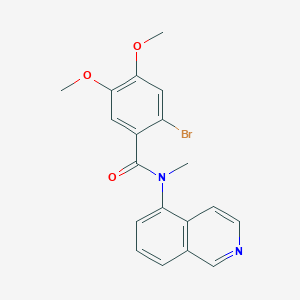
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)
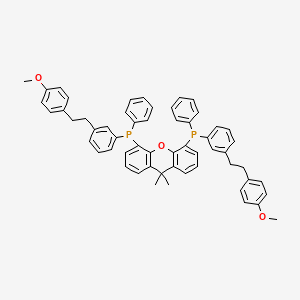
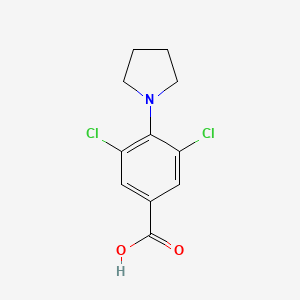
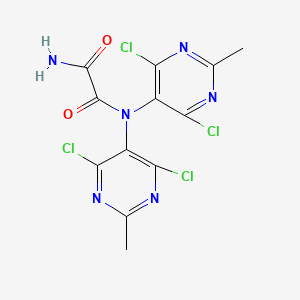
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
